Bromobutide
Overview
Description
Bromobutide is a chemical compound with the formula C15H22BrNO . It is commonly used as a herbicide in Japan .
Synthesis Analysis
Bromobutide is an amide-type herbicide that has strong herbicidal activity toward perennial weeds and annual weeds in paddy fields . The decrease of bromobutide amount in the soil was inferred as the first-order reaction .
Molecular Structure Analysis
The molecular weight of Bromobutide is 312.245 . The IUPAC Standard InChI is InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18)
.
Physical And Chemical Properties Analysis
Bromobutide is a white or yellowish crystalline solid . It has a water solubility of 3.54 mg/L and a logarithm of the octanol–water partition coefficient (log P OW) reported as 3.46 .
Scientific Research Applications
Biological Characteristics in Paddy Fields
Bromobutide is effective against a range of annual and perennial weeds, particularly Monochoria vaginalis and Scirpus juncoides. It's known for its stable weeding effects under various field and weather conditions, with minimal phytoxic effects on rice. This makes it a reliable choice for weed control in paddy farming (Lee, Kim, Lee, Moon, & Jeong, 2011).
Environmental Impact in Paddy Water and Soil
Another aspect of Bromobutide's application is its environmental impact. One study investigated the behavior of Bromobutide in paddy water and soil post-application. It noted the degradation of Bromobutide to bromobutide-debromo and examined its runoff ratios, finding significant concentrations in both paddy water and soil (Morohashi, Nagasawa, Enya, Suzuki, Kose, & Kawata, 2012).
Metabolic Studies and 14C-Labeling
Research on Bromobutide includes studies on its metabolic processes. A study focused on 14C-labeling of Bromobutide to facilitate metabolic studies, providing insights into its chemical behavior and potential environmental impacts (Kanamaru, Nishioka, Komori, & Kawahara, 1988).
Degradation and Persistence in Soil
The longevity and degradation of Bromobutide in paddy field soil have also been a subject of study. Researchers observed its decrease over 24 weeks, examining its half-life and degradation patterns, which is crucial for understanding its long-term environmental effects (Morohashi, Nagasawa, Enya, Ohno, Suzuki, Kose, & Kawata, 2012).
Herbicide Monitoring in River Water
The presence of Bromobutide in river water, particularly its monitoring and analysis, was explored in a study that developed a method for determining concentrations of various herbicides, including Bromobutide, in river water. This research is vital for understanding the ecological and health impacts of herbicide runoff (Tanabe, Mitobe, Kawata, & Sakai, 1996).
Accumulation in Aquatic Life
Astudy investigated the accumulation and excretion of Bromobutide and its degradation products in fish, particularly killifish (Oryzias latipes). This research offers insights into how Bromobutide and its metabolites accumulate in aquatic organisms and their potential ecological impacts (Tsuda, Takino, Kojima, & Harada, 1999).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLAZXUYIVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058176 | |
Record name | Bromobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromobutide | |
CAS RN |
74712-19-9 | |
Record name | Bromobutide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74712-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromobutide [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074712199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOBUTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7II02Q363B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
Laboratory accumulation and excretion experiments of molinate, bromobutide and their
degradation products were performed for killifish (
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